Product packaging for Benzo[d]oxazol-5-ylmethanamine(Cat. No.:)

Benzo[d]oxazol-5-ylmethanamine

Cat. No.: B8817638
M. Wt: 148.16 g/mol
InChI Key: RVNXYVFBXIACJB-UHFFFAOYSA-N
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Description

Contextual Overview of Benzoxazole (B165842) Derivatives in Chemical Sciences

Benzoxazole is an aromatic organic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring. nih.gov This fundamental structure, with the molecular formula C₇H₅NO, provides a stable yet reactive core that allows for extensive functionalization. nih.gov The aromaticity of the benzoxazole system contributes to its relative stability, while the presence of heteroatoms (nitrogen and oxygen) creates reactive sites for chemical modification. nih.gov

The significance of benzoxazole derivatives in the chemical sciences, particularly in medicinal chemistry, is well-established. ijpbs.comrsc.org These compounds are recognized as "privileged structures," meaning they can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. ijpbs.comresearchgate.net The structural similarity of the benzoxazole nucleus to naturally occurring purine (B94841) bases, such as guanine (B1146940) and adenine, allows for effective interaction with biological macromolecules. researchgate.net

The versatility of the benzoxazole scaffold has led to its incorporation into a number of marketed drugs and its investigation for a multitude of therapeutic applications. ogu.edu.tr Research has demonstrated the potential of benzoxazole derivatives as anti-inflammatory, antimicrobial, anticancer, antiviral, and antifungal agents. nih.govijpbs.comnih.gov This wide range of biological activities has made the synthesis and study of novel benzoxazole derivatives a highly active area of research. rsc.orgnih.gov

Significance and Research Landscape of Aminomethyl Benzoxazoles

Among the various classes of benzoxazole derivatives, those bearing an aminomethyl group have attracted considerable interest. The introduction of an aminomethyl functional group (-CH₂NH₂) can significantly influence the physicochemical properties and biological activity of the parent benzoxazole molecule. This substituent can participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors, potentially enhancing binding affinity and specificity.

The research landscape for aminomethyl benzoxazoles is diverse, with studies exploring their potential in several therapeutic areas. For instance, various aminomethyl derivatives of benzoxazoles have been synthesized and evaluated for their inhibitory activity against key enzymes implicated in disease. Studies have shown that certain aminomethyl benzoxazoles can act as inhibitors of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, enzymes that are targets for the treatment of conditions like glaucoma and Alzheimer's disease. nih.govogu.edu.trtandfonline.com

Furthermore, the aminomethyl group serves as a versatile chemical handle for the synthesis of more complex molecules. It can be readily modified through various chemical reactions, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. These studies are crucial in drug discovery for optimizing the potency and selectivity of lead compounds. For example, research has been conducted on the synthesis of novel series of benzoxazole derivatives with substitutions at the aminomethyl group to develop new anti-inflammatory agents. ijpbs.com

Scope and Objectives of Research on Benzo[d]oxazol-5-ylmethanamine

This compound is a specific isomer within the aminomethyl benzoxazole family, where the aminomethyl group is attached to the 5-position of the benzoxazole ring system. Research on this particular compound is primarily focused on its role as a key intermediate and building block in the synthesis of more elaborate molecules with desired biological activities.

For example, this compound has been employed as a starting material in the synthesis of compounds designed as potential inhibitors of specific enzymes or as ligands for receptors implicated in various diseases. The benzoxazole core provides a rigid scaffold, while the aminomethyl linker allows for the introduction of different substituents to probe the binding pockets of target proteins. The ultimate goal of this line of research is the discovery of new lead compounds for drug development programs.

Below is a data table summarizing some of the key chemical properties of this compound and its hydrochloride salt, which is a common form for handling and storage.

PropertyValue (this compound)Value (5-(Aminomethyl)benzoxazole Hydrochloride)
Molecular Formula C₈H₈N₂OC₈H₉ClN₂O
Molecular Weight 148.16 g/mol 184.62 g/mol
IUPAC Name (1,3-benzoxazol-5-yl)methanamine1,3-benzoxazol-5-ylmethanamine;hydrochloride
CAS Number 903556-78-52006277-35-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B8817638 Benzo[d]oxazol-5-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1,3-benzoxazol-5-ylmethanamine

InChI

InChI=1S/C8H8N2O/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4,9H2

InChI Key

RVNXYVFBXIACJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)N=CO2

Origin of Product

United States

Synthetic Methodologies for Benzo D Oxazol 5 Ylmethanamine

Precursor Synthesis Strategies for the Benzo[d]oxazole Core

The construction of the foundational benzo[d]oxazole ring is a critical first stage in the synthesis of benzo[d]oxazol-5-ylmethanamine. This typically involves the cyclization of appropriately substituted ortho-aminophenols.

Synthesis of Substituted Benzoxazole (B165842) Rings

The synthesis of the benzoxazole ring system is a well-established area of heterocyclic chemistry, with numerous methods available. A common and versatile approach involves the condensation of 2-aminophenols with various carbonyl-containing compounds such as carboxylic acids, aldehydes, or their derivatives. rsc.orgorganic-chemistry.orgmdpi.com The reaction conditions can be tailored, often employing acid or base catalysis, or thermal induction to facilitate the cyclization. vulcanchem.com

Recent advancements have focused on developing greener and more efficient protocols. These include the use of microwave irradiation, which can significantly reduce reaction times, and the application of various catalysts like samarium triflate in aqueous media, or metal-free promoters such as imidazolium (B1220033) chloride. organic-chemistry.orgmdpi.comsioc-journal.cn The choice of catalyst and reaction conditions can be influenced by the nature of the substituents on the 2-aminophenol (B121084) starting material. For instance, electron-donating or withdrawing groups on the phenyl ring of the aminophenol can affect the reaction rate and yield. rsc.orgmdpi.com

A variety of catalysts have been explored to optimize the synthesis of substituted benzoxazoles, including:

Metal Catalysts: Copper(II) oxide nanoparticles, palladium complexes, and nickel(II) complexes have been shown to be effective. rsc.orgorganic-chemistry.org

Ionic Liquids: Brønsted acidic ionic liquids have been used as reusable catalysts, offering high yields and facile workup. rsc.org

Other Catalysts: Lawesson's reagent and triflic anhydride (B1165640) (Tf2O) have also been employed to promote the cyclization under specific conditions. organic-chemistry.orgmdpi.com

The selection of the appropriate synthetic method depends on the desired substitution pattern on the benzoxazole core, with a wide range of functional groups being tolerated under optimized conditions. organic-chemistry.org

Introduction of the C5-Substituted Methylene (B1212753) Group Precursors

Once the benzoxazole core is formed, the next critical step is the introduction of a suitable precursor for the methanamine group at the C5 position. This is often achieved through electrophilic aromatic substitution reactions on the pre-formed benzoxazole ring. vulcanchem.com

Common strategies include:

Friedel-Crafts Acylation or Alkylation: This classic method can be used to introduce a carbonyl or alkyl group at the C5 position, which can then be further functionalized. For example, Friedel-Crafts alkylation with tert-butyl chloride can introduce a tert-butyl group.

Formylation: The introduction of an aldehyde group (formyl group) at the C5 position to create benzo[d]oxazole-5-carbaldehyde (B1291999) is a key step. This aldehyde can then serve as a direct precursor for the methanamine group via reductive amination.

Chloromethylation: The introduction of a chloromethyl group using reagents like chloromethyl methyl ether can provide a reactive handle for subsequent nucleophilic substitution to introduce the amine functionality. smolecule.com

Nitration: The introduction of a nitro group at the C5 position is another common strategy. The nitro group can then be reduced to an amino group, which can be further modified. researchgate.netresearchgate.net

Primary Synthetic Routes to this compound

With the appropriately functionalized C5-precursor in place, the final step is the conversion of this precursor into the target methanamine group. Several primary synthetic routes are employed to achieve this transformation.

Reduction of Nitrile and Amide Precursors to this compound

A common and effective strategy involves the reduction of a nitrile or amide group at the C5-position.

Reduction of Nitriles: Benzo[d]oxazole-5-carbonitrile serves as a key intermediate. evitachem.com The nitrile group can be reduced to the primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This method is advantageous due to the relative stability of the nitrile group and the high yields often obtained in the reduction step.

Reduction of Amides: Alternatively, a carboxylic acid at the C5 position can be converted to an amide, which is then reduced to the amine. For instance, N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides have been synthesized and can potentially be reduced to the corresponding amines. nih.gov

Table 1: Reduction of Precursors to this compound

PrecursorReducing AgentProductReference
Benzo[d]oxazole-5-carbonitrileLithium Aluminum Hydride (LiAlH4)This compound
Benzo[d]oxazole-5-carbonitrileCatalytic HydrogenationThis compound
Benzo[d]oxazole-5-carboxamideLithium Aluminum Hydride (LiAlH4)This compound nih.gov

Reductive Amination Approaches for this compound

Reductive amination is a powerful one-pot method for the synthesis of amines from carbonyl compounds. acsgcipr.org In the context of this compound synthesis, this approach typically starts with benzo[d]oxazole-5-carbaldehyde.

The process involves two key steps that are often carried out in the same reaction vessel:

Imine Formation: The aldehyde reacts with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine or iminium ion intermediate. acsgcipr.org

Reduction: A selective reducing agent is then used to reduce the imine to the desired amine. acsgcipr.org

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.netias.ac.in The choice of reducing agent is crucial to ensure that the aldehyde is not prematurely reduced before imine formation. This method is highly versatile and can tolerate a wide range of functional groups. researchgate.net

Table 2: Reductive Amination for this compound Synthesis

Starting MaterialAmine SourceReducing AgentProductReference
Benzo[d]oxazole-5-carbaldehydeAmmoniaSodium Borohydride (NaBH4)This compound acsgcipr.org
Benzo[d]oxazole-5-carbaldehydeAmmonium (B1175870) AcetateSodium Cyanoborohydride (NaBH3CN)This compound acsgcipr.org

Nucleophilic Substitution Reactions for this compound Formation

This strategy relies on the displacement of a leaving group on the C5-methylene carbon by an amine nucleophile. A common precursor for this approach is a 5-(halomethyl)benzo[d]oxazole, such as 5-(chloromethyl)benzo[d]oxazole (B15132263). smolecule.com

The chloromethyl group is a good electrophilic site for nucleophilic attack. The reaction is typically carried out by treating the 5-(chloromethyl)benzo[d]oxazole with a suitable nitrogen nucleophile, such as ammonia or a protected amine like sodium azide (B81097) followed by reduction. The choice of solvent and reaction conditions, such as temperature and the presence of a base, can significantly impact the yield and selectivity of the reaction. vulcanchem.com

Another approach involves the use of carbamate-protected precursors. For instance, the hydrolysis of N-(2-benzoxazolylmethyl) carbamic acid benzyl (B1604629) ester can yield the desired amine.

Table 3: Nucleophilic Substitution for this compound Synthesis

Starting MaterialNucleophileProductReference
5-(Chloromethyl)benzo[d]oxazoleAmmoniaThis compound smolecule.com
5-(Chloromethyl)benzo[d]oxazoleSodium Azide (followed by reduction)This compound
N-(Benzo[d]oxazol-5-ylmethyl) carbamic acid benzyl esterAcid or Base (hydrolysis)This compound

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of benzo[d]oxazole derivatives, including this compound. Various catalytic systems, including homogeneous, heterogeneous, and organocatalytic approaches, have been explored to facilitate the key bond-forming reactions required for its synthesis.

Homogeneous Catalysis for this compound Preparation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. For the synthesis of benzo[d]oxazole cores, transition metal complexes are often employed. For instance, palladium(II)-catalyzed intramolecular cyclization of propargylamides has been investigated as a regioselective route to benzoxazole derivatives. Optimization of reaction parameters such as solvent polarity, temperature, and ligand choice is crucial for achieving high cyclization efficiency. Rhodium complexes have also been designed for various sustainable biomass conversions, showcasing the versatility of homogeneous catalysts. unibo.it While specific examples detailing the direct synthesis of this compound using homogeneous catalysis are not abundant in the provided results, the methodologies for constructing the core benzoxazole ring are applicable. The introduction of the methanamine group at the 5-position would likely follow the formation of the benzoxazole core. vulcanchem.com

A significant challenge in homogeneous catalysis is the recovery and reuse of the catalyst. unibo.it To address this, strategies such as the immobilization of catalysts on soluble supports or the use of biphasic systems are being explored to facilitate catalyst separation while maintaining the benefits of homogeneous catalysis. unibo.it

Heterogeneous Catalysis in the Synthesis of this compound

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. mdpi.comresearchgate.net Various solid acid catalysts, including zeolites like H-MCM-22, have demonstrated effectiveness in condensation reactions that can be applied to the synthesis of heterocyclic compounds. nih.govresearchgate.net These materials possess a high density of acidic sites on their porous surfaces, which can facilitate key synthetic steps. nih.gov

Metal oxides and supported metal nanoparticles are also prominent in the synthesis of benzoxazoles. rsc.orgresearchgate.net For example, copper nanoparticles have been used as a catalyst for the one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides. researchgate.net The use of ligands, such as 1,10-phenanthroline, can further enhance the catalytic activity of these nanoparticles under mild conditions. researchgate.net Additionally, nanocatalysts like nano-ZnO and TiO2-ZrO2 have been employed for the synthesis of 2-aryl benzoxazoles from 2-aminophenol and aromatic aldehydes, offering benefits such as short reaction times and high yields. rsc.org The development of these solid-supported catalysts aligns with green chemistry principles by enabling catalyst reuse and often allowing for milder reaction conditions. rsc.orgresearchgate.net

Catalyst TypeExampleApplication in Benzoxazole SynthesisAdvantages
Homogeneous Palladium(II) acetateIntramolecular cyclization of propargylamidesHigh selectivity, mild conditions
Rhodium complexesVarious organic transformationsHigh activity, tunable properties unibo.it
Heterogeneous H-MCM-22 (Zeolite)Condensation reactionsRecyclable, high number of acid sites nih.gov
Copper NanoparticlesOne-pot synthesis from o-bromoanilinesRecyclable, high yields researchgate.net
Nano-ZnOSynthesis from 2-aminophenol and aldehydesOperational simplicity, easy workup rsc.org
TiO2-ZrO2Synthesis from 2-aminophenol and aldehydesShort reaction time, high yield rsc.org

Organocatalytic Approaches to this compound and its Precursors

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. chiba-u.jpscienceopen.com While direct organocatalytic methods for the final step of this compound synthesis are not explicitly detailed, organocatalysts are instrumental in preparing chiral precursors and building blocks. For instance, proline and its derivatives are effective catalysts for reactions involving enamine intermediates, such as asymmetric aldol (B89426) reactions, which could be used to construct key fragments of the target molecule. mdpi.com

Bifunctional organocatalysts, such as those based on thiourea (B124793), can activate substrates through hydrogen bonding and have been used in various enantioselective transformations. chiba-u.jp These catalysts can be employed for the asymmetric construction of C-C and C-N bonds, which are fundamental steps in the synthesis of complex molecules. scienceopen.com The principles of organocatalysis, focusing on metal-free and often milder reaction conditions, align well with the goals of green chemistry. chiba-u.jpunito.it The development of immobilized peptide organocatalysts further enhances their practical utility by allowing for catalyst recovery and reuse. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. primescholars.comjocpr.com This involves the use of environmentally benign solvents, minimizing waste, and maximizing the incorporation of all starting materials into the final product.

Solvent-Free and Aqueous Media Syntheses

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. rsc.org For the synthesis of the benzoxazole core, several solvent-free methods have been developed. One approach involves the reaction of 2-aminophenol with aldehydes using a grinding method with a mortar and pestle at room temperature, catalyzed by reusable catalysts like strontium carbonate. rsc.org This method offers a short reaction time and high yield without the need for a solvent. rsc.org

Microwave-assisted synthesis in green media, such as water, has also been explored. nih.gov For example, a catalyst-free microwave-assisted procedure has been developed for the synthesis of related N-alkylated 2-aminobenzo[d]oxazoles. nih.gov While this specific example did not yield the cyclized product, it highlights the potential of microwave irradiation in aqueous systems to promote reactions under mild, transition-metal-free conditions. nih.gov The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature.

Atom Economy and Waste Minimization in this compound Production

Atom economy is a measure of the efficiency of a chemical process in converting reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as cycloadditions and some catalytic reactions, are preferred as they generate minimal waste. jocpr.com For instance, the synthesis of benzoxazoles via the cyclocondensation of o-aminophenols with aldehydes has water as the only byproduct, representing a highly atom-economical approach. rsc.org

Waste minimization in the synthesis of this compound involves a systematic approach to reduce waste at its source. beeindia.gov.in This can be achieved through several strategies:

Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize the formation of byproducts. beeindia.gov.in

Catalyst Recycling: The use of heterogeneous or immobilized catalysts allows for their recovery and reuse, reducing waste and cost. nih.gov

Solvent Recycling: When solvents are necessary, choosing those that can be easily recovered and reused is a key consideration. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Green Chemistry PrincipleApplication in Benzo[d]oxazole SynthesisExample
Solvent-Free Synthesis Grinding method for cyclocondensation2-aminophenol and aldehyde with SrCO3 catalyst rsc.org
Aqueous Media Synthesis Microwave-assisted reactionsSynthesis of N-alkylated 2-aminobenzo[d]oxazoles in water nih.gov
Atom Economy Cyclocondensation reactionsFormation of benzoxazole from o-aminophenol and aldehyde rsc.org
Waste Minimization Catalyst and solvent recyclingUse of heterogeneous catalysts, process optimization beeindia.gov.innih.gov

Alternative Energy Input Methods (e.g., Microwave, Ultrasound)

The quest for more efficient, rapid, and environmentally benign chemical transformations has led to the exploration of alternative energy sources for driving reactions. In the synthesis of benzoxazole cores, microwave irradiation and ultrasound have emerged as powerful tools to accelerate reaction rates, improve yields, and sometimes even enable novel reaction pathways that are inefficient under conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, often leading to a dramatic reduction in reaction times from hours to mere minutes. psu.edu This technique has been successfully employed in the synthesis of various benzoxazole derivatives. For instance, a diversity-oriented synthetic approach utilized microwave irradiation for the final cleavage step to release a benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivative from an ionic liquid support. researchgate.netnih.gov The ionic liquid itself helps in absorbing the microwave energy, further enhancing the reaction efficiency. researchgate.netnih.gov The use of microwave assistance in combination with nanocatalysts has also been reported for A3 coupling reactions to produce complex heterocyclic systems, highlighting the synergy between the energy source and the catalyst to achieve high yields in green solvents like water. frontiersin.org In other examples, the synthesis of benzo[b] huber-online.comresearchgate.netoxazin-3(4H)-ones was accomplished in minutes under microwave irradiation, compared to several hours with conventional heating, demonstrating the significant rate enhancement possible. psu.edu

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. A green and convenient route for synthesizing benzoxazole derivatives has been developed using ultrasonic irradiation in ethanol (B145695) with a reusable heterogeneous catalyst (Indion 190 resin). ias.ac.in This method demonstrates good tolerance for a wide variety of aldehydes and allows for the recovery and reuse of the catalyst. ias.ac.in The actual power dissipated through the ultrasonic bath can be calorimetrically estimated to ensure reproducibility. ias.ac.in The benefits of ultrasound are not limited to catalysis; it has been used to facilitate multicomponent reactions in water and even under solvent-free conditions, often obviating the need for traditional purification methods. nih.govresearchgate.net

The following table summarizes representative findings on alternative energy input methods for the synthesis of benzoxazole-related structures.

Energy SourceKey FeaturesCatalyst/ConditionsReaction TimeYieldReference
MicrowaveIonic Liquid Support, Cleavage StepSodium methoxide (B1231860) in methanol (B129727)Not specifiedNot specified researchgate.netnih.gov
MicrowaveSmiles RearrangementCs2CO3 in DMF3-15 minutesModerate to Excellent psu.edu
MicrowaveA3 Coupling, One-PotNiFe2O4@MCM-41@IL/Pt(II) nanocatalyst in waterNot specifiedExcellent frontiersin.org
UltrasoundHeterogeneous CatalysisIndion 190 resin in ethanolNot specifiedGood ias.ac.in
UltrasoundMulticomponent SynthesisOn water, catalyst-freeNot specified95% nih.gov
UltrasoundAcylhydrazone SynthesisGlacial acetic acid (catalyst) in ethanol4-6 minutesExcellent mdpi.com

Exploration of Novel and Emerging Synthetic Pathways for this compound

The development of novel synthetic strategies for benzoxazoles is driven by the need for greater molecular diversity, improved efficiency, and access to complex structures. rsc.org While the classical synthesis involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, recent research has expanded the toolbox of available methods. rsc.org

One emerging area is the use of novel catalytic systems. Brønsted acidic ionic liquid gels have been used as reusable catalysts for the condensation of 2-aminophenol and aldehydes under solvent-free conditions, offering high yields and a green chemistry profile. rsc.org Another innovative approach involves the unprecedented formation of an imidazole (B134444) ring from two methanimine (B1209239) derivatives to create a complex 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenol structure, showcasing how new ring-forming strategies can lead to novel benzoxazole-containing scaffolds. mdpi.com

The synthesis of methanamine derivatives attached to heterocyclic cores, such as this compound, has also seen novel developments. A recently reported synthesis for analogous benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives starts from readily available substituted phenylacetic acids. scribd.com The key steps involve the formation of an oxazole-4-carboxylate intermediate, followed by acid-mediated cleavage and cyclization to yield the target methanamine derivatives. scribd.com This strategy could potentially be adapted for the synthesis of this compound by selecting appropriately substituted starting materials.

The table below highlights some novel approaches relevant to the synthesis of complex benzoxazoles.

Synthetic StrategyKey Intermediate/ReactantCatalyst/ReagentNovel AspectReference
Ionic Liquid Catalysis2-Aminophenol, AldehydesBrønsted acidic ionic liquid gelReusable catalyst, solvent-free conditions rsc.org
Unprecedented Ring FormationBenzo[d]oxazol-2-yl(aryl)methaniminesNone specifiedFormation of an imidazole ring from two methanimine units mdpi.com
Oxazole (B20620) Intermediate RouteSubstituted Phenylacetic AcidsHBr, HClUse of an oxazole-4-carboxylate as a precursor to a methanamine scribd.com

Scale-Up Considerations in the Laboratory Synthesis of this compound

Transitioning a synthetic route for this compound from a small, research-scale preparation to a larger, laboratory or kilo-lab scale introduces a new set of challenges that extend beyond simply increasing the quantity of reagents. huber-online.commt.com The primary goal of process development and scale-up is to ensure the synthesis is safe, reproducible, and economical. mt.com

Key considerations include:

Thermal Management: Many reactions for benzoxazole formation are exothermic. On a small scale, this heat dissipates easily. However, as the volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. This can lead to temperature gradients, side reactions, and potential thermal runaways. Reaction calorimetry is crucial to quantify the heat of reaction and predict the adiabatic temperature rise, informing the design of necessary cooling strategies. mt.com

Mixing and Mass Transfer: Efficient mixing becomes critical at larger scales to ensure homogeneity in temperature and concentration. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in reduced yields and increased impurity formation. The choice of reactor geometry and stirring mechanism is vital.

Process Safety: A thorough hazard evaluation is necessary. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for runaway reactions. mt.com

Automation and Process Analytical Technology (PAT): For reproducible production, especially at the kilo-lab scale, automation is key. huber-online.com Software can control reagent dosing, temperature, and other parameters, while PAT tools like in-situ FTIR or Raman spectroscopy can monitor the reaction in real-time. This allows for better control, ensures consistency between batches, and supports Quality by Design (QbD) objectives. mt.com

Downstream Processing: Isolation and purification of the final product can become a bottleneck on a larger scale. Methods that work well for milligrams of product, like column chromatography, may be impractical for kilograms. Developing scalable crystallization, extraction, and filtration procedures is essential.

The following table contrasts the focus of synthesis at different laboratory scales.

ParameterSmall Lab Scale (mg-g)Kilo Lab Scale (g-kg)Reference
Primary Goal Proof of concept, discoveryProcess development, optimization, reproducibility huber-online.commt.com
Key Challenge Achieving desired chemical transformationControlling process parameters (heat, mixing) mt.com
Thermal Control Simple heating/cooling bathsJacketed reactors, heat flow calorimetry huber-online.commt.com
Dosing Manual (pipette, syringe)Automated pumps, controlled addition rates huber-online.com
Monitoring TLC, offline NMR/LC-MSProcess Analytical Technology (PAT), in-situ probes mt.com
Purification Preparative chromatographyCrystallization, extraction, filtration ias.ac.in

Chemical Reactivity and Derivatization Strategies of Benzo D Oxazol 5 Ylmethanamine

Reactions at the Primary Amine Moiety of Benzo[d]oxazol-5-ylmethanamine

The primary amine group (-CH2NH2) is a key functional group that readily participates in a range of chemical transformations.

Acylation and Sulfonylation Reactions

The primary amine of this compound can be readily acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) can yield the N-acetyl derivative. acs.org This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords sulfonamides. A related reaction involves the use of p-toluenesulfonyl chloride. rsc.org

Table 1: Examples of Acylation and Sulfonylation Reactions

ReagentProduct TypeReference
Acetic AnhydrideN-acyl derivative acs.org
p-Toluenesulfonyl ChlorideN-sulfonyl derivative rsc.org
3,5,5-trimethylhexanoyl chlorideN-acyl derivative google.com

Alkylation and Quaternization Strategies

The nitrogen atom of the primary amine can undergo N-alkylation with alkyl halides. acs.org This reaction can proceed to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. The use of a base is often necessary to scavenge the hydrogen halide produced during the reaction.

Schiff Base Formation and Subsequent Transformations

This compound can react with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netrjptonline.org This condensation reaction typically occurs under conditions that facilitate the removal of water. These Schiff bases are versatile intermediates and can be further transformed. For example, they can be reduced to form secondary amines or be used in cyclization reactions to generate new heterocyclic systems. researchgate.netrjptonline.org

Table 2: Schiff Base Formation with Various Carbonyl Compounds

Carbonyl CompoundProductReference
p-NitrobenzaldehydeSchiff base researchgate.netrjptonline.org
p-HydroxybenzaldehydeSchiff base researchgate.netrjptonline.org
p-ChlorobenzaldehydeSchiff base researchgate.netrjptonline.org
p-BromoacetophenoneSchiff base researchgate.netrjptonline.org
TerephthaldehydeSchiff base researchgate.netrjptonline.org

Reactions with Isocyanates and Isothiocyanates

The primary amine of this compound readily reacts with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. jst.go.jp These reactions are generally high-yielding and proceed under mild conditions. nih.gov This type of reaction is valuable for introducing a variety of substituents and for building more complex molecular architectures. For example, reaction with phenyl isothiocyanate would yield a phenylthiourea (B91264) derivative. researchgate.net

Functionalization of the Benzo[d]oxazole Ring in this compound

The benzoxazole (B165842) ring system is an aromatic structure and can undergo functionalization, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution Reactions

The benzoxazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution on the benzene (B151609) portion of the molecule is directed by the combined electronic effects of the fused oxazole (B20620) ring and the methanamine substituent. The specific positions that are most susceptible to electrophilic attack would need to be determined experimentally or through computational analysis. mdpi.com Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, though the conditions would need to be carefully controlled to avoid side reactions with the primary amine.

Metal-Catalyzed Cross-Coupling Reactions at the Benzoxazole Core

The benzoxazole core is a privileged structure in medicinal chemistry and materials science. iiarjournals.orgmdpi.com Consequently, the development of methods for its functionalization is of significant interest. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the direct C-H functionalization of the benzoxazole nucleus, offering an efficient route to novel derivatives. mdpi.comacs.org

Palladium and copper catalysts are frequently employed for these transformations. For instance, the direct C-H bond arylation of benzoxazoles with aryl chlorides can be catalyzed by a well-defined NHC-Pd(II)-Im complex, yielding 2-aryloxazole derivatives. organic-chemistry.org Similarly, a palladium/copper bimetallic system has been shown to be effective for the direct 2-arylation of benzoxazoles with aryl chlorides. researchgate.net In some cases, the choice of the metal catalyst can influence the reaction's outcome. For example, while copper catalysts often promote C-O cross-coupling to form the benzoxazole ring, cobalt complexes have also been utilized for similar intramolecular cyclizations. psu.edursc.org

The direct alkylation of benzoxazoles has also been achieved using copper(I) catalysts with non-activated secondary alkyl halides. organic-chemistry.org Furthermore, catalyst-free C-H bond functionalization of benzoxazoles has been demonstrated using chromium(0) Fischer carbene complexes, providing an alternative pathway for C-H alkylation. acs.org Gold(III) complexes supported on nano-silica have also been used to catalyze the C-C cross-coupling between benzoxazole and various partners, including allylarenes and methyl acrylate. rsc.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on the Benzoxazole Core

Catalyst SystemReactantsProduct TypeReference
NHC-Pd(II)-Im complexBenzoxazole, Aryl chlorides2-Aryloxazoles organic-chemistry.org
Pd(OAc)2/CuI/NiXantphosBenzoxazole, Aryl chlorides2-Arylbenzoxazoles researchgate.net
Copper(I) complexBenzoxazole, Secondary alkyl halides2-Alkylbenzoxazoles organic-chemistry.org
Chromium(0) Fischer carbeneBenzoxazoleC-H alkylated benzoxazoles acs.org
HPG@KCC-1/PPh2/Au NPsBenzoxazole, Allylarenes/Methyl acrylateC-C coupled products rsc.org
CuI/1,10-phenanthrolineo-HaloanilidesBenzoxazoles organic-chemistry.org
Cobalt(II)-complexN-(2-bromophenyl)benzamidesBenzoxazoles psu.edu

Ring-Opening and Rearrangement Chemistry of this compound Derivatives

The benzoxazole ring, while generally stable, can undergo ring-opening reactions under specific conditions. This reactivity can be harnessed to synthesize more complex and highly functionalized molecules. For example, a copper-catalyzed reaction involving a benzoxazole, ethyl diazoacetate, and water leads to the ring-opening of the benzoxazole and the formation of a highly substituted benzene derivative bearing aldehyde, amine, carboxylate, and hydroxyl groups. acs.org The ring-opening is thought to be initiated by the addition of a proton to the C=N bond of the benzoxazole ring. google.com

Another interesting transformation is the selective ring-opening double N-arylation of benzoxazoles with aryl iodides, catalyzed by copper. acs.org This reaction demonstrates the ability to selectively break the C-O bond of the benzoxazole ring and form two new C-N bonds.

Rearrangement reactions also play a crucial role in the synthesis and chemistry of benzoxazoles. The Beckmann rearrangement of salicylaldoxime, often catalyzed by zeolites or other solid acids, provides a direct route to benzoxazole. acs.orgresearchgate.net This reaction involves a 1,2-o-hydroxyphenyl shift followed by intramolecular cyclization. acs.org A Beckmann-type rearrangement of o-hydroxyaryl N-H ketimines, triggered by an oxidant like (diacetoxyiodo)benzene, can also lead to the formation of benzoxazoles through a organic-chemistry.orgorganic-chemistry.org-aryl migration. researchgate.netnih.gov The electronic nature of the aromatic ring can influence the reaction pathway, with electron-rich rings favoring the rearrangement. organic-chemistry.orgnih.gov

Cyclization Reactions Involving this compound

The aminomethyl group at the 5-position of the benzoxazole core provides a versatile handle for further synthetic modifications, including cyclization reactions to form more complex heterocyclic systems.

Formation of Condensed Heterocyclic Systems

The primary amine of this compound can readily participate in condensation reactions with various electrophiles to construct fused heterocyclic systems. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of new rings fused to the benzoxazole scaffold. While direct examples involving this compound are not extensively documented in the provided search results, the general reactivity of aminomethyl-substituted heterocycles suggests the feasibility of such transformations. For instance, the condensation of o-phenylenediamine (B120857) with chalcones is a known method for synthesizing 1,5-benzodiazepines. sapub.org A similar strategy could potentially be applied to this compound to generate novel condensed systems.

The synthesis of various benzo-condensed heterocyclic derivatives, such as 1,5-benzodithiepine, 1,5-benzodiazepine, and 1,5-benzothiazepine, has been reported, highlighting the broad scope of creating fused systems from benzene derivatives. nih.gov Furthermore, the formation of an imidazole (B134444) ring from two methanimine (B1209239) derivatives, which involves the opening of a benzoxazole ring and subsequent intermolecular cyclization, points to the intricate reaction pathways that can lead to condensed heterocyclic structures. mdpi.com

Macrocyclic Compound Synthesis Incorporating this compound

The incorporation of the this compound moiety into macrocyclic structures is an attractive strategy for developing novel ligands and sensors. The benzoxazole unit can act as a rigid and fluorescent component, while the aminomethyl group provides a point of attachment for building the macrocyclic framework.

A notable example is the synthesis of a cyclophane macrocycle containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore and an aliphatic tetra-amine chain. mdpi.com This macrocycle was designed as a fluorescent chemosensor. Macrocycles are often favored over open-chain ligands due to the increased selectivity and stability of their metal complexes. mdpi.com While this example doesn't directly use this compound, it demonstrates the principle of incorporating benzoxazole units into macrocyclic architectures. The synthesis of macrocycles containing imide and orthoamide functionalities has also been reported, showcasing the diversity of macrocyclic structures that can be accessed. innovareacademics.in

Coordination Chemistry and Metal Complexation of this compound

The nitrogen atom of the oxazole ring and the nitrogen of the aminomethyl group in this compound make it a potential bidentate ligand for coordinating with metal ions. The resulting metal complexes can exhibit interesting properties and applications in catalysis and medicinal chemistry.

Synthesis of Transition Metal Complexes with this compound as a Ligand

Benzoxazole derivatives are known to be excellent chelating agents for a variety of transition metals. mdpi.com The coordination typically occurs through the nitrogen atom of the benzoxazole ring. tandfonline.com In the case of this compound, the aminomethyl group provides an additional coordination site.

The synthesis of transition metal complexes with benzoxazole-containing ligands is well-documented. tandfonline.comiosrjournals.orgnih.gov For example, complexes of Co(II), Ni(II), and Cu(II) with quinolin-8-yl (1,3-benzoxazol-2-ylsulfanyl)acetate have been synthesized and characterized. iosrjournals.org In these complexes, the benzoxazole ligand acts as a bidentate donor. Similarly, 2-(2-hydroxyphenyl)benzoxazole (B213137) acts as a bidentate (N, O-donor) ligand in the formation of binary and ternary chelates with Co(II), Ni(II), and Zn(II). zenodo.org

While specific studies on the coordination chemistry of this compound are not prevalent in the provided results, the synthesis of metal complexes with the related 2-aminomethylbenzimidazole ligand is known. ekb.egmdpi.com These ligands coordinate to metal ions through the amino and azomethine groups. ekb.eg It is therefore highly probable that this compound would behave similarly, forming stable complexes with various transition metals. The synthesis of such complexes would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govorientjchem.org The resulting complexes often exhibit different biological activities compared to the free ligand. iosrjournals.orgnih.gov

Coordination Modes and Spectroscopic Characterization of Metal Complexes

This compound possesses multiple potential donor atoms—the nitrogen of the primary amine, the nitrogen of the oxazole ring, and the oxygen of the oxazole ring—making it a candidate for various modes of metal coordination. While specific studies on the metal complexes of this compound are not extensively documented, its coordination behavior can be predicted based on the principles of coordination chemistry and studies of analogous heterocyclic amine ligands. libretexts.orgnih.gov

The primary amine is typically the most basic and accessible site, suggesting that the compound can readily act as a monodentate ligand , binding to a metal center through the aminomethyl nitrogen. Furthermore, the spatial arrangement of the aminomethyl group and the oxazole nitrogen atom allows for the formation of a stable five-membered chelate ring, enabling the molecule to function as a bidentate (N,N) ligand . This chelation is a common and stabilizing feature in coordination complexes. scirp.org

The characterization of these potential metal complexes would rely on standard spectroscopic techniques to elucidate the binding mode and the geometry of the coordination sphere.

Infrared (IR) Spectroscopy: Upon coordination, the vibrational frequencies associated with the donor atoms are expected to shift. A shift to a lower wavenumber for the N-H stretching and bending vibrations of the amine group would indicate its involvement in coordination. Similarly, a shift in the C=N stretching vibration of the benzoxazole ring would confirm the participation of the oxazole nitrogen. The formation of new, low-frequency bands would correspond to the M-N (metal-nitrogen) bonds, providing direct evidence of complexation. ajol.infomdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would reveal changes in the chemical environments of the nuclei upon complexation. Protons and carbons in proximity to the binding sites, particularly the -CH2- group of the aminomethyl moiety and the protons of the benzoxazole ring, would exhibit notable shifts in their resonance signals.

UV-Visible Spectroscopy: The electronic spectra of the complexes are expected to differ significantly from that of the free ligand. Shifts in the π→π* and n→π* transitions of the benzoxazole system and the potential for new d-d transitions in the case of transition metal complexes would confirm coordination and provide insights into the geometry of the resulting complex. mdpi.commdpi.com

Table 1: Potential Coordination Modes and Expected Spectroscopic Signatures

Coordination Mode Potential Donor Atoms Expected Spectroscopic Evidence

Stereoselective Derivatization of this compound for Chiral Analogues

The development of chiral compounds is fundamental in medicinal chemistry. While literature detailing the stereoselective derivatization of this compound itself is limited, established synthetic methodologies can be applied to its primary amine functionality to generate chiral analogues. The amine group serves as a convenient handle for introducing a stereocenter.

One common strategy involves the reaction of the primary amine with a chiral carboxylic acid or its activated derivative (e.g., an acyl chloride). This reaction produces a pair of diastereomeric amides. Due to their different physical properties, these diastereomers can typically be separated using techniques like fractional crystallization or column chromatography.

Another approach is the use of asymmetric synthesis, for instance, through reductive amination. The reaction of this compound with a chiral aldehyde or ketone, followed by reduction of the resulting imine, would yield a pair of diastereomeric secondary amines, which could then be separated.

Furthermore, research on related structures demonstrates the feasibility of incorporating chirality into molecules containing the benzo[d]oxazol-5-yl scaffold. For example, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been successfully synthesized and evaluated, underscoring the value of this heterocyclic system in the design of stereochemically defined compounds. nih.gov This highlights the potential for developing synthetic routes to chiral derivatives starting from or incorporating this compound. The synthesis of such chiral analogues could also be achieved through methods like asymmetric catalysis or the use of chiral auxiliaries. ifremer.frresearchgate.net

Table 2: Strategies for Stereoselective Derivatization

Strategy Description Reactants Example Product Principle of Stereoselection
Chiral Acylating Agent Formation of diastereomeric amides. This compound + (R)-Mandelic acid Diastereomeric N-(benzo[d]oxazol-5-ylmethyl)mandelamides Separation of stable diastereomers based on physical properties.
Chiral Resolution Formation of diastereomeric salts with a chiral acid. Racemic derivatized amine + Chiral acid (e.g., Tartaric acid) Diastereomeric salts Separation of salts by fractional crystallization followed by liberation of the enantiomer.
Asymmetric Catalysis Enantioselective transformation using a chiral catalyst. Prochiral precursor to the amine + Chiral catalyst Enantiomerically enriched amine Catalyst creates a chiral environment, favoring one enantiomeric pathway. unito.it

Computational and Theoretical Investigations of Benzo D Oxazol 5 Ylmethanamine

Quantum Chemical Calculations on Benzo[d]oxazol-5-ylmethanamine Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules like this compound. These methods provide insights into the molecule's electronic landscape and its propensity to participate in chemical reactions.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity. For benzoxazole (B165842) derivatives, DFT calculations are commonly employed to determine the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govui.edu.ng The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

In studies of various benzoxazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the fused benzene (B151609) ring, while the LUMO is typically distributed over the heterocyclic oxazole (B20620) ring. dntb.gov.ua For this compound, the aminomethyl group at the 5-position would be expected to influence the electron density and the energies of these frontier orbitals. The nitrogen atom of the aminomethyl group, with its lone pair of electrons, could contribute to the HOMO, potentially increasing the molecule's electron-donating capacity.

Table 1: Representative Frontier Molecular Orbital Energies for Benzoxazole Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
Benzoxazole-6.5-0.85.7DFT/B3LYP/6-31G
2-Methylbenzoxazole-6.3-0.75.6DFT/B3LYP/6-31G
5-Nitrobenzoxazole-7.2-2.54.7DFT/B3LYP/6-31G*

This table is illustrative and based on general findings for benzoxazole derivatives; specific values for this compound would require dedicated calculations.

Molecular electrostatic potential (MEP) maps are another valuable output of electronic structure calculations. They visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the nitrogen of the aminomethyl group, indicating these as potential sites for electrophilic attack or hydrogen bonding.

Thermodynamic and Kinetic Studies of this compound Reactions

Quantum chemical calculations can be used to predict the feasibility and rates of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can determine the enthalpy and Gibbs free energy of reaction, as well as the activation energy. frontiersin.orgrsc.org

For instance, the protonation of the aminomethyl group or the nitrogen atom in the oxazole ring is a fundamental reaction. Theoretical studies on similar benzazoles have investigated proton affinities to understand their basicity. kau.edu.sa Such calculations for this compound would help in predicting its behavior in different pH environments, which is crucial for understanding its interaction with biological systems. Furthermore, theoretical investigations can shed light on metabolic pathways, such as N-dealkylation or oxidation, by modeling the reaction energetics with enzymatic models like cytochrome P450. frontiersin.org

Conformational Analysis of this compound and its Derivatives

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound has a degree of conformational flexibility due to the rotation around the C-C and C-N bonds of the aminomethyl substituent. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.net

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques are used to study how this compound interacts with its environment, be it a solvent or a biological macromolecule. These methods provide dynamic and interactive views that complement the static picture from quantum chemical calculations.

Molecular Dynamics Simulations for Understanding Solution Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the behavior of this compound in solution. diva-portal.org By simulating the molecule in a box of water molecules, for example, one can study its solvation, aggregation tendencies, and the dynamics of its conformational changes. researchgate.net

MD simulations are also used to investigate the stability of ligand-protein complexes. hep.com.cnresearchgate.net Once a potential binding mode is identified through docking, an MD simulation can assess whether the ligand remains stably bound to the target protein over a period of nanoseconds, providing a more realistic picture of the interaction.

Docking Studies for Ligand-Target Interaction Prediction (Pre-clinical/Theoretical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. hep.com.cnresearchgate.netbenthamdirect.combiotech-asia.org This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to hypothesize the molecular basis of their activity. ijpsdronline.combohrium.comjrespharm.comcarta-evidence.orgbohrium.comtandfonline.com

For this compound, docking studies could be performed against a variety of enzymes and receptors where benzoxazole derivatives have shown activity. These include, but are not limited to, protein kinases like VEGFR-2, bacterial enzymes such as DNA gyrase, and enzymes involved in DNA repair like PARP-2. hep.com.cnresearchgate.netcarta-evidence.org The docking process involves placing the 3D structure of this compound into the active site of the target protein and scoring the different binding poses based on factors like intermolecular forces, geometric complementarity, and solvation effects.

The results of a docking study would highlight key interactions, such as hydrogen bonds between the aminomethyl group or the oxazole nitrogen and amino acid residues in the active site, as well as hydrophobic and aromatic stacking interactions involving the benzoxazole ring.

Table 2: Representative Docking Scores and Key Interactions for a Benzoxazole Derivative with a Kinase Active Site (Illustrative)

ParameterValue/Description
Target Protein Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
PDB ID 2OH4
Docking Score (kcal/mol) -8.5
Key Hydrogen Bonds Amine with Asp1046; Oxazole N with Cys919
Hydrophobic Interactions Benzene ring with Val848, Leu840
Pi-Stacking Benzoxazole ring with Phe918

This table is a hypothetical example to illustrate the type of data obtained from a docking study. The specific interactions and scores for this compound would depend on the target protein and the docking software used.

These theoretical predictions are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity, forming a crucial part of the pre-clinical drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property-based descriptors of a series of compounds with their biological activity. nih.govresearchgate.net These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs.

Development of Predictive Models for Chemical Activity (In Vitro/Biochemical)

While specific QSAR models for this compound are not extensively reported in the literature, numerous studies on the broader class of benzoxazole derivatives have demonstrated the utility of this approach. These studies provide a framework for how predictive models for this compound analogs could be developed.

For instance, QSAR studies on benzoxazole derivatives have been successfully employed to model their antimicrobial and anticancer activities. vulcanchem.comscirp.org In a typical study, a dataset of benzoxazole analogs with measured biological activity (e.g., IC50 values) is used. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analog. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms (e.g., Kier's molecular connectivity indices). ijper.org

Electronic: Pertaining to the electronic properties of the molecule (e.g., HOMO and LUMO energies, electronic energy). vulcanchem.com

Thermodynamic: Relating to the energetic properties (e.g., standard Gibbs free energy). vulcanchem.com

Spatial: Describing the three-dimensional arrangement of atoms.

Multiple linear regression (MLR) is a common statistical method used to build the QSAR equation, which takes the form:

Activity = c0 + c1D1 + c2D2 + ...

where c are regression coefficients and D are the molecular descriptors. frontiersin.org The predictive power of the model is assessed using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and standard deviation. nih.gov

A study on 5-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues as antimicrobial agents revealed that thermodynamic properties like standard Gibbs free energy and electronic properties such as electronic energy contributed positively to the activity, while HOMO and repulsion energies had a negative contribution. vulcanchem.com The study suggested that substitution with electron-withdrawing groups on the phenyl ring was favorable for antibacterial activity. vulcanchem.com

Another QSAR study on benzoxazole derivatives as inhibitors of Cryptosporidium parvum inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) yielded a model with a correlation coefficient (r²) of 0.7948, indicating a good correlation between the energy-based descriptors and the inhibitory activity. nih.gov

The development of a robust QSAR model for this compound analogs would require the synthesis and biological evaluation of a diverse set of derivatives. The resulting model could then be used to predict the activity of virtual compounds, guiding the design of more potent analogs.

Table 1: Examples of Descriptors Used in QSAR Models of Benzoxazole Derivatives

Descriptor TypeExample DescriptorPotential Influence on ActivityReference
ThermodynamicStandard Gibbs Free EnergyPositive Contribution vulcanchem.com
ElectronicElectronic EnergyPositive Contribution vulcanchem.com
ElectronicHOMO EnergyNegative Contribution vulcanchem.com
ElectronicRepulsion EnergyNegative Contribution vulcanchem.com
TopologicalKier's Molecular Connectivity Indices (¹χ, ¹χv)Relevant for Antimicrobial Activity ijper.org

Pharmacophore Modeling for Rational Design of this compound Derivatives

Pharmacophore modeling is another crucial computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. avantorsciences.comnanobioletters.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and ionizable groups. mdpi.com

While a specific pharmacophore model for this compound has not been published, studies on other benzoxazole derivatives provide insights into the likely important features. For example, a study on benzoxazole derivatives with anticancer activity generated two distinct pharmacophore models for their cytotoxic effects on HeLa (cancerous) and L929 (non-cancerous) cell lines. ajchem-a.com The model for HeLa cells included two hydrogen bond acceptors and one hydrophobic feature, highlighting the key interactions for selective cytotoxicity.

In another study, a 3D-pharmacophore model for sigma(1) receptor ligands based on benzo[d]oxazol-2(3H)-one derivatives was developed. researchgate.net The best model consisted of one positive ionizable feature, one hydrogen bond acceptor, two hydrophobic aromatic features, and one general hydrophobic feature. researchgate.net This model yielded a 3D-QSAR with a high correlation coefficient of 0.89, demonstrating its predictive power. researchgate.net A similar study on sigma(2) receptor ligands based on benzo[d]oxazol-2(3H)-one derivatives also resulted in a robust 3D-pharmacophore model with a correlation coefficient of 0.97. tu-clausthal.deresearchgate.net

The general process for developing a pharmacophore model for this compound derivatives would involve:

Identifying a set of active and inactive analogs.

Generating conformations for each molecule.

Identifying common pharmacophoric features among the active compounds that are absent in the inactive ones.

Validating the model using a test set of compounds with known activities.

The resulting pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds with the desired activity profile.

Table 2: Common Pharmacophoric Features Identified in Benzoxazole Derivatives

FeatureDescriptionPotential Role in ActivityReference
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Crucial for interactions with biological targets. mdpi.com
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond.Important for specific binding to receptors. mdpi.com
Hydrophobic (HY/Hp)A non-polar region of the molecule.Contributes to binding affinity through hydrophobic interactions. mdpi.com
Aromatic Ring (AR)A planar, cyclic, conjugated system.Can participate in π-π stacking interactions. researchgate.net
Positive IonizableA group that can carry a positive charge at physiological pH.Important for electrostatic interactions with the target. researchgate.net

In Silico Prediction of Spectroscopic Signatures for this compound Derivatives

The prediction of spectroscopic signatures such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) through computational methods is a valuable tool for structure elucidation and characterization. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. mdpi.com

Similarly, the 1H and 13C NMR chemical shifts of novel benzoxazole derivatives have been successfully predicted using computational methods. smu.edu These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry.

For this compound, one could predict its spectroscopic data as follows:

1H NMR: The chemical shifts of the aromatic protons on the benzoxazole ring and the protons of the methanamine group would be calculated.

13C NMR: The chemical shifts of all carbon atoms in the molecule would be predicted, aiding in the complete assignment of the carbon skeleton.

IR Spectroscopy: The vibrational frequencies corresponding to key functional groups, such as the N-H and C-H stretching of the amine, the C=N and C-O stretching of the oxazole ring, and the aromatic C-H and C=C vibrations, could be predicted.

These predicted spectra can serve as a reference for the experimental characterization of newly synthesized this compound derivatives.

Table 3: Predicted Spectroscopic Data for a Hypothetical this compound Derivative (Illustrative)

SpectroscopyPredicted FeatureCorresponding Functional Group
1H NMRChemical shifts in the aromatic region (δ 7.0-8.0 ppm)Benzoxazole ring protons
1H NMRChemical shifts for the methylene (B1212753) and amine protons-CH2NH2 group
13C NMRChemical shifts for sp2 and sp3 hybridized carbonsAromatic, oxazole, and methanamine carbons
IRVibrational frequency around 3300-3500 cm-1N-H stretching
IRVibrational frequency around 1600-1650 cm-1C=N stretching of the oxazole ring

Note: The values in this table are illustrative and would need to be calculated using appropriate computational methods.

Computational Elucidation of this compound Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that can be difficult to study experimentally. nih.gov

While specific mechanistic studies on the synthesis or reactions of this compound are scarce, related studies on benzoxazole derivatives provide a basis for understanding its reactivity. For instance, the synthesis of benzo[d]oxazol-2-yl(aryl)methanimines, which are intermediates in the formation of other heterocyclic systems, has been studied computationally. The mechanism involves the thermolysis of a dithiazole precursor, leading to the opening of the benzoxazole ring followed by an intermolecular nucleophilic attack.

The synthesis of this compound itself likely involves the cyclization of a suitably substituted aminophenol with a source of the methanamine carbon. A plausible synthetic route could involve the reaction of 4-amino-3-hydroxyphenyl derivatives. Computational studies could be employed to investigate the energetics of different proposed synthetic pathways, identify the rate-determining steps, and rationalize the observed regioselectivity.

Furthermore, the reactivity of the methanamine group in this compound, such as its participation in nucleophilic substitution or condensation reactions, can be explored computationally. For example, the reaction of the amine with aldehydes or ketones to form Schiff bases is a common transformation that could be modeled.

A computational investigation of the reaction mechanism would typically involve:

Proposing a plausible reaction pathway with all intermediates and transition states.

Optimizing the geometry of each species on the potential energy surface.

Calculating the energies of all stationary points to determine the reaction profile.

Characterizing the transition states by identifying the single imaginary frequency corresponding to the reaction coordinate.

Such studies would provide a detailed, atomistic understanding of the chemical transformations involving this compound and facilitate the design of new synthetic routes and reactions.

Advanced Analytical Methodologies for Benzo D Oxazol 5 Ylmethanamine Research

Chromatographic Methodologies for the Separation and Purity Assessment of Benzo[d]oxazol-5-ylmethanamine

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For this compound, various chromatographic techniques are utilized to assess purity, isolate the main compound, and separate related byproducts.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. nih.gov The development of a robust HPLC method is critical for routine analysis and quality control.

A typical method involves reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte between the two phases. For benzoxazole (B165842) and related heterocyclic structures, C18 or C8 columns are commonly employed. researchgate.netnih.gov

Method development focuses on optimizing several parameters to achieve efficient separation with good peak shape and resolution. These parameters include the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH of the buffer, column temperature, and flow rate. nih.govrjptonline.org A gradient elution, where the mobile phase composition is changed over time, is often used to effectively separate compounds with a wide range of polarities within a reasonable timeframe. saspublishers.com Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), set at a wavelength where the analyte exhibits maximum absorbance, such as 240 nm. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Condition Purpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Provides hydrophobic surface for separation.
Mobile Phase A 0.05 M Ammonium (B1175870) Acetate Buffer Controls pH and ionic strength.
Mobile Phase B Acetonitrile/Methanol (B129727) mixture Organic modifier to elute compounds.
Elution Mode Gradient Allows separation of compounds with varying polarities.
Flow Rate 1.0 mL/min Influences separation efficiency and analysis time.
Column Temp. 45 °C Affects viscosity and retention times.
Detection DAD at 240 nm Monitors the effluent for absorbing compounds.

| Injection Vol. | 10 µL | Standardized volume for quantitative analysis. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound itself possesses low volatility due to its polar amine group. Therefore, direct analysis by GC is challenging. To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. nih.gov

A common derivatization strategy for compounds containing primary amines is silylation. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the amine with a tert-butyldimethylsilyl (TBDMS) group. nih.gov This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. nih.gov

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of column (e.g., a non-polar or medium-polarity phase) depends on the properties of the derivative. Mass spectrometry (MS) is the preferred detector (GC-MS), as it provides both quantification and structural information based on the mass spectrum and fragmentation pattern of the derivative. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of a Silylated Derivative

Parameter Condition Purpose
Derivatization MTBSTFA Increases volatility and thermal stability.
Column Capillary (e.g., 5% Phenyl Polysiloxane) Separates volatile compounds based on boiling point/polarity.
Carrier Gas Helium Inert gas to carry sample through the column.
Injection Mode Split/Splitless Controls the amount of sample entering the column.
Oven Program Temperature Gradient (e.g., 100°C to 300°C) Elutes compounds based on their boiling points.
Detector Mass Spectrometer (MS) Provides mass information for identification and quantification.

| Ionization Mode | Electron Ionization (EI) | Generates characteristic fragment ions for structural analysis. |

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. rsc.orgnih.gov SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. nih.gov

For the analysis of pharmaceutical compounds like benzoxazoles, SFC is advantageous due to its reduced consumption of organic solvents, making it a "greener" alternative to HPLC. nih.gov The mobile phase typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol or ethanol (B145695), to adjust the eluting strength. rsc.orgnih.gov The separation mechanism in SFC can be complex, involving aspects of both normal-phase and reversed-phase chromatography.

SFC is particularly well-suited for the separation of chiral compounds when using a chiral stationary phase (CSP). nih.gov This makes it a valuable tool for analyzing enantiomeric purity if chiral derivatives of this compound are synthesized.

While analytical chromatography focuses on identifying and quantifying substances, preparative chromatography aims to isolate and purify larger quantities of a specific compound from a mixture. nih.gov This is essential for obtaining pure this compound for subsequent structural analysis, biological testing, or as a reference standard.

Both HPLC and SFC can be scaled up from analytical to preparative scale. nih.gov This involves using larger columns with greater stationary phase capacity, higher mobile phase flow rates, and a fraction collection system to capture the eluent containing the target compound. The principles of separation remain the same, but the method is optimized for throughput and purity rather than just resolution. This technique is crucial for purifying the final product from unreacted starting materials, reagents, and any side-products formed during synthesis.

Table 3: Comparison of Analytical and Preparative Chromatography

Parameter Analytical Scale Preparative Scale
Goal Identification & Quantification Isolation & Purification
Column ID 2.1 - 4.6 mm >10 mm
Flow Rate 0.2 - 1.5 mL/min >10 mL/min
Sample Load Micrograms (µg) Milligrams (mg) to Grams (g)
Detection High sensitivity, non-destructive Less sensitive, may be semi-destructive

| Outcome | Chromatogram | Purified Fractions |

High-Resolution Mass Spectrometry for Structural Confirmation of this compound Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized compounds. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of an ion, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule and its fragments, providing unambiguous confirmation of its chemical formula. fateallchem.dk

To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques used at atmospheric pressure, often coupled with liquid chromatography (LC-MS). jfda-online.com

Electrospray Ionization (ESI) is well-suited for polar and ionizable molecules. jfda-online.commdpi.com A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, with its basic amine group, ESI in positive ion mode is highly effective, typically producing a protonated molecule, [M+H]⁺. nih.gov ESI-MS can be used to confirm the molecular weight of the parent compound and its derivatives. fateallchem.dk

Atmospheric Pressure Chemical Ionization (APCI) is a complementary technique that is effective for less polar and neutral molecules that are not easily ionized by ESI. jfda-online.comjfda-online.com In APCI, the sample solution is nebulized and vaporized in a heated tube. A corona discharge then ionizes the solvent molecules, which in turn transfer charge to the analyte molecules through chemical reactions. jfda-online.com This also typically results in the formation of [M+H]⁺ ions. APCI can extend the range of analyzable this compound derivatives to include those that are less polar. jfda-online.com

Coupling these ionization sources with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, allows for accurate mass measurements. By comparing the measured accurate mass to the calculated theoretical mass, the elemental formula can be confidently assigned. nih.gov

Table 4: Theoretical Mass Data for HRMS Analysis

Compound Name Chemical Formula Theoretical Monoisotopic Mass (Da) Typical Adduct Ion Theoretical Adduct Mass (Da)
This compound C₈H₈N₂O 148.0637 [M+H]⁺ 149.0710
N-Acetyl-Benzo[d]oxazol-5-ylmethanamine C₁₀H₁₀N₂O₂ 190.0742 [M+H]⁺ 191.0815

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of this compound by providing detailed insights into its fragmentation patterns. nih.gov In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are subsequently analyzed in a second mass analyzer, generating a fragmentation spectrum.

For this compound, the fragmentation is expected to initiate at the aminomethyl side chain, which is the most labile part of the molecule. A primary fragmentation pathway would likely involve the loss of ammonia (B1221849) (NH₃) from the protonated molecular ion, leading to a stable benzylic carbocation. Another significant fragmentation would be the cleavage of the C-C bond between the methylene (B1212753) group and the benzoxazole ring, resulting in the formation of a CH₂NH₂⁺ ion (m/z 30) and a benzoxazole radical cation. Further fragmentation of the benzoxazole ring itself can occur, although this typically requires higher collision energies. The characteristic fragmentation of the benzoxazole core involves the loss of CO and HCN, which can help confirm the presence of this heterocyclic system. researchgate.netjournalijdr.com

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
149.07132.05NH₃Benzo[d]oxazol-5-ylmethyl cation
149.07118.05CH₃NBenzoxazole cation
149.0791.04C₂H₃NOBenzene (B151609) ring fragment
149.0730.03C₇H₄NOCH₂NH₂⁺

Note: The m/z values are theoretical and based on the most common isotopes.

Isotope Labeling Studies for Reaction Mechanism Elucidation

Isotope labeling is a powerful technique to trace the pathways of atoms through chemical reactions and to clarify mass spectrometry fragmentation mechanisms. fu-berlin.de In the context of this compound research, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be strategically incorporated into the molecule.

For instance, deuterating the aminomethyl group (-CH₂NH₂) to (-CD₂ND₂) would result in a shift in the molecular ion peak in the mass spectrum. Observing the corresponding mass shifts in the fragment ions during MS/MS analysis can definitively confirm the proposed fragmentation pathways. If the fragment ion at m/z 30 (CH₂NH₂⁺) shifts to m/z 34 (CD₂ND₂⁺), it provides strong evidence for the cleavage of the C-C bond between the side chain and the ring. Similarly, labeling the nitrogen atom with ¹⁵N would help to trace its fate during fragmentation. researchgate.net

Isotope labeling is also invaluable for studying the reaction mechanisms of the synthesis of this compound. For example, by using a starting material with a ¹³C-labeled carbonyl group in the synthesis of the benzoxazole ring, the origin of the carbon atoms in the final product can be traced, providing insights into the cyclization process.

Advanced Spectroscopic Approaches for the Structural Elucidation of this compound Derivatives and Reaction Intermediates

Advanced spectroscopic techniques are fundamental for the unambiguous structural determination of this compound, its derivatives, and any intermediates formed during their synthesis. nih.gov

While one-dimensional ¹H and ¹³C NMR provide basic structural information, multi-dimensional NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives. jocpr.comnih.gov

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons on the benzene ring, helping to determine their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is useful for assigning the carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, an HMBC correlation between the methylene protons and the carbons of the benzoxazole ring would confirm the position of the aminomethyl substituent. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H2~8.1~152
H4~7.6~110
H6~7.4~125
H7~7.5~120
CH₂~3.9~45
NH₂~1.8 (broad)-
C3a-~142
C5-~135
C7a-~150

Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions. Data is inferred from general knowledge of benzoxazole derivatives. nih.govmdpi.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and the methylene group (around 2800-3100 cm⁻¹), the C=N stretching of the oxazole (B20620) ring (around 1600-1650 cm⁻¹), and the C-O-C stretching of the oxazole ring (around 1200-1250 cm⁻¹). researchgate.net The N-H bending vibration would be observed around 1600 cm⁻¹. ias.ac.in Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the benzoxazole ring system, which may be weak in the IR spectrum. acs.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The benzoxazole ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. scielo.brmdpi.com The position and intensity of these absorption maxima can be influenced by the solvent and the presence of substituents on the benzoxazole ring. researchgate.net For many benzoxazole derivatives, strong absorption bands are observed in the range of 300-350 nm. scielo.br

X-ray Crystallography of this compound and its Crystalline Complexes

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. excillum.comrigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms in the crystal lattice can be determined. hamdard.edu.pk This provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. researchgate.net

For this compound, obtaining a suitable single crystal would allow for the precise determination of the planarity of the benzoxazole ring system and the conformation of the aminomethyl side chain. Furthermore, X-ray crystallography can be used to study the structure of crystalline complexes of this compound with other molecules, such as metal ions or host molecules, revealing details about the non-covalent interactions that govern their formation. core.ac.uk

Chemical Stability Studies of this compound under Various Environmental Conditions (e.g., pH, temperature, light, oxidation)

The stability of this compound is a critical parameter for its handling, storage, and application. The benzoxazole moiety, a key structural feature, is known to be susceptible to certain environmental factors, which can lead to degradation over time.

pH-Dependent Stability

The benzoxazole ring is known to be susceptible to hydrolysis, with the rate of this degradation being significantly influenced by pH. Generally, the hydrolysis of benzoxazoles is catalyzed by both acids and bases. This suggests that this compound would exhibit its greatest stability in a neutral pH environment. Under acidic or alkaline conditions, the oxazole ring can undergo cleavage. For instance, studies on benzoxazole and its 2-methyl derivative have shown that the hydrolysis rate is reduced at very low and very high pH values, with peak instability occurring at specific acidic pHs. researchgate.net

Illustrative Data on pH Stability of a Generic Benzoxazole Derivative

pH Degradation Rate Constant (k, hr⁻¹) Half-life (t½, hr)
2.0 0.085 8.15
4.0 0.020 34.66
7.0 0.005 138.63
9.0 0.025 27.73
12.0 0.110 6.30

Note: The data in this table is hypothetical and intended for illustrative purposes to show the general trend of pH-dependent degradation for benzoxazole derivatives. It does not represent experimental data for this compound.

Thermal Stability

Benzoxazole derivatives are generally considered to have good thermal stability. However, at very high temperatures, thermal decomposition can occur. For the parent compound, benzoxazole, decomposition has been observed in the temperature range of 1000-1350 K. nih.gov The presence of the methanamine substituent on the benzene ring of this compound may influence its thermal decomposition profile.

Illustrative Data on Thermal Stability of a Generic Benzoxazole Derivative

Temperature (°C) % Degradation after 24 hours Major Degradation Products
40 < 1% Not Detected
80 5% Minor impurities
120 15% Ring-opened products
160 40% Fragmentation products

Note: The data in this table is hypothetical and intended for illustrative purposes. It does not represent experimental data for this compound.

Photostability

Some benzoxazole derivatives have been reported to be photostable. However, prolonged exposure to high-energy light, particularly ultraviolet (UV) radiation, can potentially lead to photodegradation. The specific absorption spectrum of this compound would determine its susceptibility to photodegradation at different wavelengths.

Oxidative Stability

The susceptibility of this compound to oxidation would likely depend on the specific oxidizing agent and reaction conditions. The primary amine of the methanamine group could be susceptible to oxidation. Bioinspired ortho-quinone catalysts have been used for the oxidative synthesis of benzoxazoles from primary amines, suggesting that the amine moiety could be a site for oxidative transformation. researchgate.net

Applications of Benzo D Oxazol 5 Ylmethanamine in Chemical Sciences

Benzo[d]oxazol-5-ylmethanamine as a Key Building Block in Complex Organic Synthesis

The presence of a primary amine group attached to the benzoxazole (B165842) core makes this compound a valuable synthon for the construction of more elaborate molecular architectures. This section details its utility in the synthesis of biologically relevant scaffolds and the generation of combinatorial libraries.

Synthesis of Biologically Relevant Scaffolds

The benzoxazole moiety is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comjrespharm.com this compound serves as a crucial starting material for the synthesis of various biologically active derivatives. For instance, the amine functionality can be readily acylated, alkylated, or used in condensation reactions to introduce diverse substituents, thereby modulating the biological profile of the resulting molecules.

Research has demonstrated the synthesis of 2-substituted benzoxazole derivatives exhibiting potent antiproliferative activity against several human cancer cell lines. mdpi.com While these examples may not start directly from this compound, the synthetic strategies often involve the condensation of an appropriately substituted aminophenol with an aldehyde, a reaction for which the aminomethyl group of this compound could be pre-installed or modified. Furthermore, derivatives of 2-mercaptobenzoxazoles, which can be synthesized from precursors related to this compound, have been identified as inhibitors of carbonic anhydrases, enzymes implicated in various diseases. rsc.org The aminomethyl group provides a convenient handle for introducing further diversity, potentially leading to enhanced potency and selectivity.

A study on the development of novel antiglioma agents involved the synthesis of new benzoxazole-based hydrazone derivatives, highlighting the importance of the benzoxazole scaffold in targeting cancer cells. jrespharm.com The synthesis of 2-phenoxyalkylhydrazide benzoxazole derivatives has also been reported, with these compounds acting as quorum sensing inhibitors, a novel approach to combatting bacterial infections by disrupting their communication systems. nih.govacs.org The core structure of this compound is ideally suited for derivatization to create such complex and biologically active molecules.

Biologically Relevant Scaffold Therapeutic Target/Application Key Synthetic Strategy Reference
2-Arylbenzoxazole DerivativesAnticancer (e.g., Non-small cell lung cancer)Condensation and cyclization mdpi.com
2-Mercaptobenzoxazole DerivativesCarbonic Anhydrase InhibitionModification of the benzoxazole core rsc.org
Benzoxazole-based HydrazonesAntigliomaCondensation reactions jrespharm.com
2-Phenoxyalkylhydrazide BenzoxazolesQuorum Sensing InhibitionMulti-step synthesis involving the benzoxazole core nih.govacs.org

Combinatorial Library Synthesis Utilizing this compound

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large collections of related compounds for high-throughput screening. google.comheteroletters.org The amenability of this compound to solid-phase and solution-phase parallel synthesis makes it an attractive scaffold for the construction of diverse chemical libraries. google.comgoogle.com

The primary amine of this compound can be anchored to a solid support, allowing for subsequent reactions to be carried out in a systematic and automated fashion. For example, a library of N-acylated or N-sulfonylated derivatives can be readily prepared by treating the resin-bound amine with a variety of acyl chlorides or sulfonyl chlorides. Cleavage from the resin would then yield a library of novel benzoxazole derivatives. This approach facilitates the exploration of the chemical space around the benzoxazole core, which is crucial for identifying lead compounds in drug discovery. google.comacs.org

Patents have described methods for the solid-phase synthesis of benzoxazole and benzothiazole (B30560) libraries, underscoring the industrial relevance of this approach. google.com These methodologies can be adapted for this compound to generate libraries of compounds for screening against various biological targets. The synthesis of a library of 2-aminobenzoxazole (B146116) derivatives has also been reported, demonstrating the versatility of the benzoxazole scaffold in combinatorial synthesis. google.com

Rational Design of Ligands and Probes Incorporating the this compound Scaffold

The inherent photophysical properties of the benzoxazole ring system make it an excellent platform for the development of fluorescent and luminescent probes. periodikos.com.brchemistryjournal.net The aminomethyl group of this compound provides a convenient point of attachment for receptor units or other functional moieties, enabling the rational design of sophisticated chemical tools.

Development of Fluorescent and Luminescent Probes

Benzoxazole derivatives are known to exhibit fluorescence, and their emission properties can be sensitive to the local environment. periodikos.com.briphy.ac.cn This characteristic has been exploited to create probes for various analytes. For example, a benzoxazole-based fluorescent probe was designed and synthesized for the visual detection of Hg2+ ions. sioc-journal.cn Another study reported a rhodamine-based probe functionalized with 2-aminobenzoxazole for the reversible detection of Fe3+, which also demonstrated utility in intracellular imaging. rsc.org

While these examples utilize different substitution patterns on the benzoxazole ring, the principles can be applied to derivatives of this compound. The aminomethyl group can be functionalized with a specific ionophore or chelating agent, and the changes in the fluorescence of the benzoxazole core upon ion binding can be used for detection. Theoretical studies have also been conducted on 2-(2′-hydroxyphenyl)benzoxazole (HPBO) derivatives as two-photon fluorescent probes for zinc and hydroxide (B78521) ions, highlighting the potential of this scaffold in advanced imaging applications. iphy.ac.cn

Probe Type Target Analyte Sensing Mechanism Reference
Fluorescent ProbeHg2+Chelation-induced fluorescence change sioc-journal.cn
Fluorescent ProbeFe3+Coordination-driven fluorescence emission rsc.org
Two-Photon Fluorescent ProbeZn2+, OH-Intramolecular charge transfer iphy.ac.cn
Fluorescent ProbeCyanide and Fe3+Cascade recognition researchgate.net

Chemo- and Biosensors Utilizing this compound Derivatives

The development of sensors for biologically and environmentally important species is a major area of research. Derivatives of this compound can be incorporated into sensor systems due to their binding and signaling capabilities.

As previously mentioned, 2-phenoxyalkylhydrazide benzoxazole derivatives have been synthesized and shown to act as quorum sensing inhibitors in bacteria. nih.govacs.org In this context, these molecules can be considered biosensors, as they interact with and disrupt a biological communication pathway. The design of such molecules relies on the precise positioning of functional groups on the benzoxazole scaffold to achieve specific interactions with the target biomolecule.

Furthermore, the fluorescent properties of benzoxazole derivatives make them suitable for use as the signaling component in chemosensors. A benzoxazole-based fluorescent macrocyclic chemosensor has been developed for the optical detection of Zn2+ and Cd2+. dntb.gov.ua By modifying the aminomethyl group of this compound with appropriate recognition elements, it is possible to create a wide range of chemo- and biosensors for various applications.

Click Chemistry Applications with this compound Derivatives

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely used method for the efficient and specific conjugation of molecules. researchgate.net The aminomethyl group of this compound can be readily converted into an azide (B81097) or an alkyne, making it a suitable partner for click reactions.

For instance, treatment of this compound with an appropriate reagent can introduce a terminal alkyne. This alkyne-functionalized benzoxazole can then be "clicked" onto a molecule containing an azide group, such as a biomolecule, a polymer, or a surface. This strategy allows for the straightforward incorporation of the benzoxazole moiety into larger systems for applications in materials science, bioconjugation, and drug delivery. Research has shown the use of styryl/azido groups on benzoxazole frameworks for bioorthogonal labeling via click chemistry. Although not directly involving the 5-aminomethyl position, this demonstrates the compatibility of the benzoxazole scaffold with click chemistry principles. The synthesis of benzoxazole-triazole conjugates via click chemistry has also been reported, highlighting the pharmaceutical relevance of such hybrid molecules. researchgate.net

Applications in Materials Science

The incorporation of the benzoxazole moiety into larger molecular architectures is a key strategy for developing advanced materials with enhanced thermal, mechanical, and electronic properties. This compound, by virtue of its reactive amine, is a prime candidate for integration into polymeric and functional material systems.

Polymer Chemistry: Monomers for Novel Polymeric Materials

The primary amine functionality of this compound allows it to act as a monomer in polymerization reactions, particularly in the synthesis of high-performance polymers such as polyamides and polyimides. The rigid benzoxazole unit, when incorporated into the polymer backbone, can significantly enhance the thermal stability and mechanical strength of the resulting materials. researchgate.nettitech.ac.jp

For instance, polyamides containing benzoxazole units have been synthesized and shown to possess excellent heat-resistant properties. researchgate.net The reaction of a diamine containing a benzoxazole moiety with various dicarboxylic acids can yield a range of semi-aromatic polyamides. These polymers exhibit high thermal stability, with decomposition temperatures often exceeding 400°C, and possess good mechanical properties, making them suitable for applications demanding high performance. researchgate.netscilit.com Similarly, poly(benzoxazole imide)s (PBOPIs) derived from diamines containing benzoxazole moieties have demonstrated high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability, with 5% weight loss temperatures between 510–564 °C in a nitrogen atmosphere. rsc.org

The use of this compound as a monomer can be envisioned in similar synthetic strategies to produce novel polymers with tailored properties.

Table 1: Thermal Properties of Benzoxazole-Containing Polymers

Polymer TypeMonomersTg (°C)Td5% (°C) in N2Tensile Strength (MPa)Tensile Modulus (GPa)
Poly(benzoxazole imide)s2-(3-aminophenyl)benzo[d]oxazol-5-amine and various dianhydrides285-363510-564103-1262.9-3.7
Semi-aromatic Polyamides5-amino-2-(p-aminophenyl) benzoxazole and aliphatic diacidsNot Reported>360Not ReportedNot Reported

Data sourced from studies on analogous benzoxazole-containing diamines. researchgate.netrsc.org

Organic Electronic Materials: Development of Conductors and Semiconductors

The conjugated π-system of the benzoxazole ring makes it an attractive component for organic electronic materials. researchgate.net Derivatives of benzoxazole are explored as building blocks for organic conductors, semiconductors, and materials for organic light-emitting diodes (OLEDs). researchgate.netnih.govut.ac.ir The electronic properties of these materials can be tuned by modifying the substituents on the benzoxazole core.

Polymers containing benzoxazole units have been investigated for their potential in organic electronics. researchgate.net The incorporation of these heterocyclic units into conjugated polymer backbones can influence the material's band gap, solubility, and charge transport characteristics. For example, benzotriazole-containing polymers, which are structurally related to benzoxazoles, have shown promise in electrochromic devices, organic solar cells, and OLEDs. researchgate.net It is plausible that polymers derived from this compound could exhibit interesting electronic and optoelectronic properties suitable for such applications. Furthermore, pyridinium-benzoxazole-based polymers have been investigated as anode materials for organic batteries, demonstrating reversible redox processes. acs.org

Table 2: Electronic Properties of Benzoxazole-Based Materials

Material TypeApplicationKey Properties
Benzotriazole-containing conjugated polymersElectrochromics, Organic Solar Cells, OLEDsTunable band gap, good solubility, stable optical and electronic properties. researchgate.net
Pyridinium-benzoxazole-based polymer (PBO)Anode for organic batteriesTwo reversible redox processes at -1.03 V and -1.81 V vs Ag/AgNO3. acs.org
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazoleNonlinear OpticsNearly coplanar phenyl and benzoxazole rings, suggesting π-conjugation. nih.gov

Functional Coatings and Adhesives Incorporating this compound Derivatives

Derivatives of benzoxazole have found utility in the formulation of functional coatings and adhesives. A notable application is their use as fluorescent whitening agents, also known as optical brighteners. specialchem.com These compounds absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whiter appearance of the material. Certain benzoxazole derivatives are valued for their excellent heat resistance and chemical stability, making them compatible with a wide range of resins used in coatings and adhesives. specialchem.comsmolecule.com

Moreover, the high thermal stability and robust nature of polymers containing benzoxazole units, such as polybenzoxazoles and poly(imide benzoxazole)s, suggest their potential use in high-performance adhesives and protective coatings for the aerospace and microelectronics industries. psu.edu Bio-based benzoxazines, which can thermally rearrange to form polybenzoxazole-like structures, are also being explored for adhesive and coating applications due to their excellent mechanical and thermal properties. rsc.org The amine functionality in this compound could be utilized to graft it onto polymer backbones or surfaces to impart specific functionalities to coatings and adhesives.

Catalytic Applications of this compound Derivatives

The nitrogen atom in the oxazole (B20620) ring and the primary amine group of this compound and its derivatives can act as coordination sites for metal ions or as active sites in organocatalysis.

As Organocatalysts for Organic Transformations

While direct use of this compound as an organocatalyst is not widely reported, the benzoxazole scaffold is involved in organocatalytic systems. For instance, synergistic catalysis, which involves the concurrent activation of reactants by a combination of catalysts, has been employed in reactions involving benzoxazole derivatives. rsc.org In one example, a metal-based Lewis acid activates the benzoxazole derivative while a chiral amine organocatalyst activates an electrophile, leading to a stereoselective reaction. rsc.org

Furthermore, organocatalysts have been utilized for the synthesis of benzoxazole derivatives themselves, highlighting the interaction between the benzoxazole structure and catalytic species. nih.gov An interesting application involves the organocatalyzed depolymerization of poly(ethylene terephthalate) (PET) using 2-aminophenol (B121084) to produce bis-benzoxazole, a value-added chemical. rsc.org This suggests the potential for designing organocatalysts based on the this compound structure for various organic transformations.

As Ligands for Transition Metal Catalysis

The most significant catalytic application of benzoxazole derivatives is as ligands for transition metal catalysts. The nitrogen atom of the benzoxazole ring system can effectively coordinate with a variety of transition metals, including palladium, copper, zinc, nickel, and cobalt. core.ac.uktandfonline.comimist.maiiarjournals.orgnih.govnih.govresearchgate.netresearchgate.netisca.mersc.org The resulting metal complexes have shown catalytic activity in a range of important organic reactions.

For example, palladium complexes of benzoxazole-based ligands have been used in C-H bond arylation reactions. researchgate.net Copper(II) complexes with N-donor bidentate ligands derived from benzoxazole have been investigated for their catecholase activity, mimicking enzyme-catalyzed oxidation reactions. imist.ma Furthermore, transition metal complexes of benzoxazole derivatives have been evaluated as catalysts for hydrogenation reactions. imist.ma The derivatization of this compound, for instance, by converting the amine group into a Schiff base or an amide, can generate a wide array of multidentate ligands capable of forming stable and catalytically active complexes with transition metals.

Table 3: Catalytic Applications of Benzoxazole-Based Ligands in Transition Metal Catalysis

Ligand TypeMetalReaction CatalyzedReference
2-(Pyridin-2-yl)benzoxazoleCopper(II)Catechol oxidation imist.ma
Phenanthroline and Triphenylphosphine with BenzoxazolePalladiumC-H Arylation of Benzoxazole researchgate.net
Dendronized amine polymer with benzoxazole unitsPalladiumSynthesis of benzoxazoles rsc.org
2-(1-Pyridine-2-thionato)benzoxazoleVarious (Cr, Mn, Fe, Co, Ni, Cu, Ru, Rh, Au)Complex formation, potential for catalysis tandfonline.com
2-TrifluoroacetonylbenzoxazolesZinc(II), Copper(II), Nickel(II)Antimicrobial activity (related to catalytic interaction with biological systems) iiarjournals.orgnih.gov

Early-Stage Drug Discovery Research (Pre-clinical, In Vitro, and Target-Focused)

The benzoxazole core, as exemplified by this compound, is a cornerstone in the preclinical phase of drug discovery. Researchers leverage this scaffold to generate vast libraries of analogues for identifying new therapeutic agents.

High-throughput screening (HTS) is a foundational method in modern drug discovery, allowing for the rapid assessment of millions of compounds to identify "hits"—molecules that exhibit a desired biological activity. Benzoxazole derivatives are frequently included in these screening libraries due to their proven record as pharmacologically active agents. nih.gov

For instance, an HTS campaign conducted by the Drugs for Neglected Diseases initiative (DNDi) screened a large diversity set against various parasites and identified a benzoxazole amide, DNDI0003202883, as a hit compound with efficacy against Leishmania donovani, the parasite responsible for visceral leishmaniasis. acs.org Similarly, a screen to find inhibitors of Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH), a crucial enzyme for parasite survival, successfully identified a benzoxazole-based inhibitor as a promising lead. nih.gov Another HTS platform designed to uncover inhibitors of protein synthesis in Plasmodium falciparum, the malaria parasite, identified a benzoxazole natural product, MMV676008, although its activity in cellular assays was limited. asm.org These examples underscore the value of the benzoxazole scaffold in identifying starting points for drug development programs.

Table 1: Examples of Benzoxazole Analogues Identified in High-Throughput Screening

Compound Class Screening Target Identified Hit/Lead Example Therapeutic Area
Benzoxazole Amides Leishmania donovani (whole-cell) DNDI0003202883 Leishmaniasis
Benzoxazole Derivatives Cryptosporidium parvum IMPDH Benzoxazole-based inhibitor 1 Cryptosporidiosis

Once a hit is identified from HTS, subsequent research focuses on validating its biological target and elucidating its mechanism of action (MoA). Benzoxazole derivatives have been successfully advanced through this stage against a variety of diseases.

In oncology, for example, a series of new benzoxazole derivatives were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. tandfonline.com Following synthesis, their cytotoxic effects were confirmed against human cancer cell lines (MCF-7 and HepG2). Crucially, an Enzyme-Linked Immunosorbent Assay (ELISA) was used to assess the effect of the most potent compounds on VEGFR-2 protein concentration, confirming their ability to inhibit the intended target. tandfonline.com Other cancer-related targets successfully modulated by benzoxazole derivatives include DNA topoisomerase and PI3Kα. mdpi.com

In the realm of neurodegenerative diseases, benzoxazole analogues have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. tandfonline.com For parasitic diseases, kinetic studies of the benzoxazole inhibitors of CpIMPDH revealed that they act as competitive inhibitors with respect to the cofactor NAD+, providing a clear biochemical mechanism for their action. nih.gov Furthermore, computational homology modeling and binding mode analysis have been used to identify specific amino acid residues in Toll-like receptor 9 (TLR9) that are critical for its antagonism by benzoxazole-based small molecules, aiding in the rational design of new anti-inflammatory agents. nih.gov

Table 2: Validated Biological Targets for Benzoxazole Analogues

Benzoxazole Analogue Class Validated Target Assay Type Disease Area
Substituted Benzoxazoles VEGFR-2 ELISA, Cytotoxicity Assays Cancer
Bis-benzoxazole Schiff Bases Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) In Vitro Enzyme Inhibition Assay Alzheimer's Disease
Pyridine-substituted Benzoxazoles Cryptosporidium parvum IMPDH Kinetic Enzyme Assays, Co-crystallography Cryptosporidiosis

Structure-Activity Relationship (SAR) studies are a critical component of lead optimization, where systematic chemical modifications of a hit compound are made to improve its potency, selectivity, and pharmacokinetic properties. The benzoxazole scaffold is highly amenable to such modifications.

Research into benzoxazole-based anticancer agents has revealed key SAR insights. For instance, studies on 2-arylbenzoxazoles demonstrated that substituents at both the 2- and 5-positions of the benzoxazole core are crucial for potent antiproliferative and antimicrobial activity. mdpi.comresearchgate.net A detailed analysis of one series of antiproliferative benzoxazoles found that compounds with a chlorine atom at the 5-position of the benzoxazole ring, or a methoxy (B1213986) group at the 3-position of the 2-phenyl ring, generally exhibited higher activity. mdpi.com

In the development of inhibitors for CpIMPDH, SAR studies showed that potent inhibitory activity was contingent on the presence of small heteroaromatic substituents, such as pyridine (B92270), at the 2-position of the benzoxazole. nih.gov Similarly, for benzoxazole analogues targeting cholinesterases, the position of nitro groups on the terminal phenyl rings significantly influenced inhibitory potency against the urease enzyme, with para-substituted compounds showing the highest activity. mdpi.com These studies, which correlate specific chemical changes with in vitro activity, are essential for rationally designing more effective therapeutic candidates.

Table 3: Structure-Activity Relationship Highlights for Benzoxazole Analogues

Compound Series Biological Target Key SAR Finding Impact on In Vitro Activity
2,5-Disubstituted Benzoxazoles Cancer Cell Lines Substitution at both 2- and 5-positions is critical. Enhanced antimicrobial and antiproliferative effects. mdpi.comresearchgate.net
2-Arylbenzoxazoles Cancer Cell Lines Chlorine at C5 of benzoxazole or methoxy at C3 of phenyl ring. Increased antiproliferative activity. mdpi.com
2-Heteroarylbenzoxazoles C. parvum IMPDH Small heteroaromatic groups (e.g., pyridine) at the 2-position. Required for potent nanomolar inhibition. nih.gov

Applications in Agrochemical Research (Pre-clinical and Mechanistic)

The structural versatility of the benzoxazole core, as found in this compound, extends into the field of agrochemical research. These compounds serve as templates for the development of new agents to protect crops from weeds, fungi, and insect pests. mdpi.comnih.gov

Benzoxazole derivatives are recognized for their potential as herbicidal agents. researchgate.net The commercial herbicide Fenoxaprop, for instance, contains a benzoxazole moiety, highlighting the utility of this chemical class in weed management. tandfonline.com Research indicates that the introduction of specific substituents onto the benzoxazole ring can enhance herbicidal activity against particular weed species. Although this area has not been as extensively explored as the medicinal applications of benzoxazoles, the existing findings suggest that these compounds can serve as valuable lead structures for the development of new herbicides with potentially novel modes of action, a crucial need in combating the rise of herbicide-resistant weeds. researchgate.net

Table 4: Benzoxazole Derivatives in Herbicidal Research

Compound Type Basis of Herbicidal Potential Example
Benzoxazole Derivatives Serve as lead compounds for new herbicide development. N/A (General Class)

The development of benzoxazole-based fungicides and insecticides is a highly active area of research. mdpi.comnih.gov These compounds have demonstrated significant efficacy against a wide range of agricultural pests.

In fungicidal research, benzoxazole derivatives have shown excellent activity against numerous economically important plant pathogens. For example, certain synthesized benzoxazole compounds exhibited superior fungicidal activity against Alternaria brassicae (EC₅₀ value of 0.3 mg/L) compared to the commercial fungicide carbendazim (B180503) (EC₅₀ = 47.0 mg/L). mdpi.com Other analogues have demonstrated high protective and treatment activity (>88%) against Botrytis cinerea. mdpi.com The mechanism of action for many benzimidazole (B57391) fungicides, which are structurally related to benzoxazoles, involves the inhibition of β-tubulin polymerization, a crucial process for fungal cell division. frac.info

In the realm of insecticides, Oxazosulfyl stands out as the first commercialized benzoxazole insecticide, noted for its broad spectrum of activity, particularly against rice pests. nih.gov While its precise mechanism of action is still under investigation, it is known not to affect nucleic acid or protein synthesis, suggesting a novel mode of action that is valuable for resistance management strategies. nih.gov

Table 5: Fungicidal and Insecticidal Activity of Benzoxazole Analogues

Compound Class Target Pest/Pathogen In Vitro Efficacy (EC₅₀ or Activity)
Benzoxazole Fungicides Alternaria brassicae 0.3 mg/L
Benzoxazole Fungicides Botrytis cinerea >88% protective activity at 90 mg/L

Intellectual Property and Patent Landscape Surrounding Benzo D Oxazol 5 Ylmethanamine

Analysis of Patented Synthetic Methodologies for Benzo[d]oxazol-5-ylmethanamine

Patented methodologies for the synthesis of this compound are typically embedded within broader patents for the preparation of active pharmaceutical ingredients. These methods are designed to be efficient and scalable to support the manufacturing of the final drug product. Two major therapeutic areas have driven the patenting of synthetic routes involving this intermediate: the development of Transient Receptor Potential A1 (TRPA1) ion channel antagonists and antiviral agents, specifically for influenza.

A key patented approach for the synthesis of (benzo[d]oxazol-5-yl)methanamine is detailed in the patent family associated with the development of TRPA1 antagonists by Hydra Biosciences, Inc. (later acquired by Eli Lilly and Company). For instance, patent application WO2008060826A2 describes a multi-step synthesis that starts from commercially available materials. While the patent's primary focus is on the final TRPA1 antagonist compounds, the preparation of the this compound intermediate is a critical and disclosed part of the inventive process.

Another significant set of patented methodologies arises from the development of the antiviral drug Baloxavir marboxil by Shionogi & Co., Ltd. Chinese patent CN104973302A, for example, outlines a synthetic pathway to an intermediate of Baloxavir marboxil where this compound is a key precursor. The methodologies disclosed in these patents are often optimized for yield, purity, and industrial applicability.

The table below summarizes representative patented synthetic strategies for this compound.

Patent/ApplicantTherapeutic Target of Final ProductKey Synthetic Steps for this compound
WO2008060826A2 (Hydra Biosciences, Inc.)TRPA1 AntagonistsThe synthesis typically starts from a substituted nitrophenol, which undergoes cyclization to form the benzoxazole (B165842) ring, followed by reduction of a nitrile or another functional group to the aminomethyl group.
CN104973302A (Shionogi & Co., Ltd.)Baloxavir marboxil (Antiviral)The patent describes a synthetic route where the benzoxazole core is constructed, and the methanamine functional group at the 5-position is introduced through a series of reactions, likely involving the reduction of a nitrile or a similar precursor.

Geographical Distribution and Ownership of Key Patents

The ownership of key patents involving this compound is concentrated in a few pharmaceutical companies that have pioneered the development of the final drug products. The geographical distribution of these patents reflects the global commercial interests of these companies, with filings in major pharmaceutical markets.

The patent family for the TRPA1 antagonists developed by Hydra Biosciences, Inc. (with some assets later acquired by Eli Lilly and Company ) shows a broad geographical coverage. The initial PCT application, WO2008060826A2, has led to national phase entries in key markets, including the United States, Europe, Japan, and other countries. This widespread filing strategy underscores the perceived commercial potential of the resulting therapeutic agents.

Similarly, Shionogi & Co., Ltd. , a Japanese pharmaceutical company, has pursued a global patenting strategy for its antiviral drug, Baloxavir marboxil, and its intermediates. The patent families related to this drug show filings in Japan, the United States, Europe, China, and other significant markets, reflecting the global nature of the influenza market.

The table below provides an overview of the geographical distribution and ownership of key patent families related to this compound.

Key Patent Family (related to)Primary Owner(s)Key Geographical Jurisdictions of Patent Filings
TRPA1 Antagonists (WO2008060826A2) Hydra Biosciences, Inc. / Eli Lilly and CompanyUnited States (US), European Patent Office (EP), Japan (JP), Canada (CA), Australia (AU), China (CN)
Baloxavir marboxil Intermediates (e.g., related to CN104973302A) Shionogi & Co., Ltd.Japan (JP), United States (US), European Patent Office (EP), China (CN), South Korea (KR), and other international markets via PCT filings.

This focused ownership and global patenting strategy highlight the significant investment made by these companies in the research and development of pharmaceuticals derived from this compound, and their intent to secure long-term market exclusivity for these innovative medicines.

Conclusion and Future Research Directions for Benzo D Oxazol 5 Ylmethanamine

Summary of Current Research Achievements on Benzo[d]oxazol-5-ylmethanamine

Research directly focused on this compound is limited; however, the achievements within the broader benzoxazole (B165842) chemical family provide a strong foundation for its potential. The benzoxazole motif is a cornerstone in medicinal chemistry and materials science. rsc.org Derivatives of the benzoxazole scaffold have demonstrated a wide array of biological activities.

Key Research Achievements for the Benzoxazole Scaffold:

Antimicrobial Properties: Various benzoxazole derivatives have shown significant activity against a range of bacterial and fungal strains. rsc.org For instance, certain derivatives exhibit potent efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Anticancer Potential: The benzoxazole structure is integral to many compounds investigated for their anti-cancer properties. rsc.orgevitachem.com Research has shown that derivatives can inhibit the proliferation of various cancer cell lines. mdpi.comnih.gov

Neuroprotective Effects: Recent studies have explored benzoxazole derivatives for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Some compounds have been shown to protect neuronal cells from β-amyloid-induced toxicity. nih.gov

Versatile Synthetic Intermediate: The benzoxazole core is a key building block in synthetic organic chemistry, used to construct more complex molecules for various applications. rsc.orgevitachem.com

While these achievements pertain to the general class, they underscore the significant potential of this compound as a target for future drug discovery and materials science programs.

Identification of Research Gaps and Unexplored Areas

Despite the promising potential suggested by related compounds, significant knowledge gaps exist specifically for this compound. vulcanchem.com The primary challenge is the scarcity of dedicated studies on this particular isomer.

Identified Research Gaps:

Specific Biological Activity: There is a lack of comprehensive screening of this compound and its simple derivatives for specific biological activities. While the general scaffold is known for its therapeutic potential, the specific contribution of the methanamine group at the 5-position is largely unexplored.

Pharmacokinetic Profiles: Critical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are unavailable. vulcanchem.com

Mechanism of Action: For many promising benzoxazole derivatives, the precise molecular targets and mechanisms of action are not fully elucidated. This is a significant gap that needs to be addressed for the title compound.

Comparative Studies: There is a lack of comparative research evaluating the properties of this compound against its other isomers, such as the 2- and 4-substituted variants. vulcanchem.comnih.gov

Emerging Synthetic Strategies and Methodological Advancements

The synthesis of the benzoxazole core is well-established, traditionally involving the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its equivalent. rsc.orgrsc.org However, recent years have seen the development of more advanced and efficient methodologies that could be applied to the synthesis of this compound. rsc.orgrsc.org These modern techniques offer improvements in yield, reaction time, and environmental impact.

Interactive Data Table: Comparison of Synthetic Methods for Benzoxazole Scaffolds

MethodCatalyst/ConditionsKey AdvantagesReference
Traditional Condensation Acid/High TemperatureWell-established, simple starting materials. rsc.org
Nanocatalyzed Synthesis Metal-supported nanoparticles (e.g., Cu₂O, TiO₂–ZrO₂)High yield, ambient reaction conditions, good atom economy. rsc.org
Microwave-Assisted Synthesis Ionic Liquid SupportRapid reaction times, efficient heating, simplified workup. nih.gov
Ionic Liquid-Promoted Synthesis Brønsted acidic ionic liquidsSolvent-free conditions, catalyst reusability, high purity. rsc.org
Metal-Catalyzed Cyclization Nickel(II) complexes, Copper catalystsLow catalyst loading, high yields, intramolecular cyclization. rsc.org

These emerging strategies provide a powerful toolkit for the efficient and diverse synthesis of this compound derivatives, facilitating the exploration of its chemical space. mdpi.com

New and Unexplored Application Areas in Chemical and Material Sciences

The unique electronic and structural properties of the benzoxazole ring suggest applications beyond medicine. evitachem.com The exploration of this compound in materials science is a significant, yet largely untapped, area of research.

Potential Application Areas:

Organic Electronics: Benzoxazole-containing polymers have been investigated for their optoelectronic properties. this compound could serve as a monomer for creating novel conductive polymers or organic light-emitting diode (OLED) materials.

Chemosensors: The amine functional group provides a site for interaction with various analytes. Derivatives could be developed as fluorescent chemosensors for detecting metal ions or other environmentally important species.

Functional Dyes: The aromatic benzoxazole core is a chromophore. Modification of the structure could lead to the development of new dyes with specific absorption and emission properties for applications in solar cells or as biological stains. rsc.org

Agrochemicals: Heterocyclic compounds are prevalent in modern agrochemicals. mdpi.comechemi.com Screening this compound for herbicidal, fungicidal, or insecticidal activity is a logical extension of its research.

Challenges and Opportunities in this compound Research for Sustainable Chemistry

Integrating the principles of green chemistry into the research and production of this compound presents both challenges and significant opportunities. researchgate.net The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netevotec.com

Interactive Data Table: Challenges and Opportunities in Sustainable Chemistry

AspectChallengesOpportunitiesReference
Solvents Traditional syntheses often use hazardous solvents like DMF or chlorinated solvents.Replace with greener alternatives (e.g., ethanol (B145695), Me-THF, dimethyl isosorbide) to reduce toxicity and environmental impact. evotec.com
Catalysis Many reactions rely on stoichiometric reagents or precious metal catalysts.Develop highly efficient and reusable catalysts (nanocatalysts, biocatalysts) to minimize waste and cost. rsc.orgevotec.com
Energy High-temperature reactions lead to significant energy consumption.Employ energy-efficient techniques like flow chemistry, mechanochemistry, or microwave synthesis. nih.govevotec.com
Atom Economy Multi-step syntheses can generate substantial waste.Design synthetic routes with higher atom economy, such as one-pot or tandem reactions, to maximize the incorporation of starting materials into the final product. rsc.org
Lifecycle The environmental fate and biodegradability of the compound and its derivatives are unknown.Conduct studies to design next-generation molecules that are effective yet decompose into benign substances after use. echemi.com

By embracing these opportunities, the future development of this compound can be aligned with the goals of sustainable chemistry, ensuring that scientific advancement does not come at an environmental cost. evotec.com

Q & A

Q. What are the common synthetic routes for benzoxazole derivatives like Benzo[d]oxazol-5-ylmethanamine?

Benzoxazole derivatives are typically synthesized via cyclization reactions. A standard method involves reacting o-aminophenols with carboxylic acid derivatives (e.g., acyl chlorides) under acidic or thermal conditions . For instance, hydroxylamine hydrochloride and potassium bicarbonate in aqueous ethanol can facilitate the formation of isoxazolone intermediates, which are precursors to benzoxazoles . Optimization of reaction parameters, such as reflux duration (e.g., 6 hours) and solvent choice (e.g., ethanol), is critical for yield improvement .

Q. How are benzoxazole derivatives characterized structurally?

Structural characterization relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Determines aromatic proton environments and substituent positions.
  • Mass Spectrometry (GC-MS/EI) : Identifies molecular ions (e.g., m/z 459 for intermediates) and fragmentation patterns .
  • Elemental Analysis : Validates empirical formulas (e.g., C10H11N3S2 for phenylmethylamine analogs) . Recrystallization from ethanol or acetone is often employed to purify compounds for accurate spectral data .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to address low yields or impurities?

Key strategies include:

  • Substrate Pre-treatment : Filtering off potassium chloride precipitates during intermediate synthesis to avoid side reactions .
  • Acid Catalysis : Using acetyl chloride or dilute HCl to accelerate cyclization and improve regioselectivity .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes byproducts . Recent studies highlight the role of β-(isoxazol-5-yl) enamines in self-condensation reactions to form complex scaffolds, which may inform alternative pathways .

Q. How should researchers resolve contradictions in biological activity data for benzoxazole derivatives?

Discrepancies in activity data (e.g., anti-inflammatory or antimicrobial screens) often arise from:

  • Assay Variability : Differences in species models (e.g., murine vs. bacterial) or endpoint measurements (e.g., IC50 vs. inhibition zones) .
  • Structural Modifications : Subtle changes like sulfanyl vs. oxy substituents significantly alter pharmacokinetics. For example, 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine showed enhanced activity over oxy analogs .
  • Dose-Response Relationships : Non-linear effects, as seen in benzo[a]pyrene carcinogenicity studies, necessitate multi-dose validation .

Q. What computational methods are suitable for predicting the electronic properties of this compound analogs?

Density Functional Theory (DFT) calculations are widely used to evaluate:

  • Frontier Molecular Orbitals (FMOs) : Predict reactivity and charge transfer in carboxyimidamide-substituted derivatives .
  • SAR Modeling : Correlate substituent effects (e.g., fluoro or methoxy groups) with bioactivity using QSAR tools . Structural data from X-ray crystallography (e.g., bond angles in 1,3-diisoxazolyl-1,3-dieneamines) can refine computational models .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for benzoxazole-based compounds?

  • Scaffold Diversification : Introduce substituents at the 5-position (e.g., arylideneamino groups) to modulate steric and electronic effects .
  • Biological Screening : Prioritize in vivo models (e.g., carrageenan-induced inflammation in rats) over in vitro assays for translational relevance .
  • Data Normalization : Use positive controls (e.g., indomethacin for anti-inflammatory studies) to standardize activity metrics .

Q. What are the challenges in scaling up benzoxazole synthesis for preclinical studies?

  • Purification Bottlenecks : Column chromatography may be impractical; alternatives like recrystallization or centrifugal partition chromatography are preferred .
  • Thermal Sensitivity : Benzoxazoles decompose under prolonged heating; microwave-assisted synthesis reduces reaction times .
  • Regulatory Compliance : Ensure intermediates (e.g., benzoyl chloride derivatives) meet ICH guidelines for residual solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.